6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Descripción
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 6-chloro-3-(4-isopropylphenyl)-triazolo[4,3-b]pyridazine derives its systematic name from the fusion of a triazole ring with a pyridazine core. The pyridazine ring is numbered such that the nitrogen atoms occupy positions 1 and 2, while the triazole ring is fused across positions 4 and 3 of the pyridazine system. The substituents are assigned based on priority rules: a chlorine atom at position 6 of the pyridazine ring and a 4-isopropylphenyl group at position 3 of the triazole ring. The molecular formula C₁₄H₁₃ClN₄ corresponds to a molecular weight of 272.73 g/mol, consistent with the calculated mass from elemental composition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄ |
| Molecular Weight (g/mol) | 272.73 |
| SMILES | CC(C1=CC=C(C2=NN=C3C=CC(Cl)=NN32)C=C1)C |
The isopropyl group at the para position of the phenyl ring introduces steric bulk, while the chlorine atom at position 6 influences electronic properties through inductive effects.
Isomeric Considerations in Triazolopyridazine Derivatives
Isomerism in triazolopyridazines arises from variations in ring fusion positions and substituent orientation. The triazolo[4,3-b]pyridazine scaffold differs from isomeric frameworks such as triazolo[1,5-a]pyridazine, where the triazole is fused to alternate positions of the pyridazine ring. For example, replacing the 4-isopropylphenyl group with a 2,4-dimethoxyphenyl moiety (as in CAS 56383-42-7) alters steric and electronic profiles without changing the core fusion pattern. Substitution patterns further diversify isomers; 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine (CAS 40971-95-7) demonstrates how halogen and functional group placement impacts physicochemical properties.
Crystallographic Data and Unit Cell Parameters
While crystallographic data for this specific compound remain unreported, analogous triazolopyridazine derivatives exhibit monoclinic or orthorhombic crystal systems. For instance, 3-methyl-6-(4-morpholinyl)-triazolo[4,3-b]pyridazine (CID 869626) crystallizes in a monoclinic lattice with space group P2₁/c and unit cell dimensions a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, and β = 98.5°. The bulky isopropyl group in 6-chloro-3-(4-isopropylphenyl)-triazolo[4,3-b]pyridazine likely induces similar packing arrangements, with intermolecular van der Waals interactions dominating the lattice structure.
Spectroscopic Fingerprint Analysis (FTIR, Raman, UV-Vis)
FTIR Spectroscopy : Key absorptions include C–Cl stretching vibrations at 750–780 cm⁻¹ and aromatic C–H stretches near 3030–3080 cm⁻¹. The triazole ring exhibits characteristic N–N and C–N stretches at 1340–1380 cm⁻¹ and 1550–1600 cm⁻¹, respectively.
Raman Spectroscopy : Peaks at 1605 cm⁻¹ and 1450 cm⁻¹ correspond to in-plane ring vibrations of the pyridazine and triazole systems. The isopropyl group’s symmetric deformation mode appears near 1170 cm⁻¹.
UV-Vis Spectroscopy : The conjugated π-system absorbs strongly at λₘₐₓ ≈ 265–280 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions within the heteroaromatic core. A weaker n→π* transition near 320 nm arises from non-bonding electrons on nitrogen atoms.
| Technique | Key Features |
|---|---|
| FTIR | C–Cl (750 cm⁻¹), aromatic C–H (3050 cm⁻¹) |
| Raman | Ring vibrations (1450–1605 cm⁻¹) |
| UV-Vis | λₘₐₓ = 265–280 nm (π→π*) |
Propiedades
IUPAC Name |
6-chloro-3-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-9(2)10-3-5-11(6-4-10)14-17-16-13-8-7-12(15)18-19(13)14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWMHSCHGDBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159934 | |
| Record name | 6-Chloro-3-[4-(1-methylethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094292-74-6 | |
| Record name | 6-Chloro-3-[4-(1-methylethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094292-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-[4-(1-methylethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthesis of 6-Chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine
6-Chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine can be synthesized from benzaldehyde and 2-(6-chloro-3-pyridazinyl)hydrazone. The reaction involves iodine and potassium carbonate in dichloromethane at 20°C.
- Yield: 114 mg
Synthesis of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine
The compound 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine can be prepared from dichloropyridazine and tolyltetrazole through nucleophilic biaryl coupling, followed by thermal ring transformation.
- Add pyridine (0.89 g, 10 mmol) to a solution of 3,6-dichloropyridazine (0.45 g, 3 mmol) and 5-(3-methyl-phenyl)tetrazole (0.96 g, 9 mmol) in toluene (15 ml).
- Heat the mixture to reflux for 5 hours, then cool and filter.
- Concentrate the residue and purify by chromatography (SiO2/toluene/ethyl acetate = 1/1, Rf = 0.23).
- The title compound is isolated as an off-white powder with a melting point of 422-425 K.
- Crystals can be obtained by slow evaporation of a solution of the title compound in chloroform/hexanes.
Triazolopyridazine Derivatives
Triazolopyridazine derivatives can be synthesized via a preparation method, a pharmaceutical composition, and their application. The method involves a compound represented by the general formula (I), its cis-trans isomer, its enantiomer, its diastereoisomer, its racemate, its solvate, its hydrate, or its pharmaceutically acceptable salt or its prodrug. The compound is used as an alpha 5-GABAA receptor modulator.
Actividad Biológica
6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in the field of cancer research. With the molecular formula C14H13ClN4 and a molecular weight of 272.73 g/mol, this compound has garnered attention due to its structural characteristics and pharmacological properties.
Chemical Structure
The compound features a triazolo-pyridazine core that is known for its diverse biological activities. The presence of the chloro and isopropylphenyl groups enhances its interaction with biological targets.
Anticancer Potential
Research has indicated that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines and evaluated their biological activity. The findings revealed that many of these compounds showed moderate to potent antiproliferative effects.
Key Findings
- Compound 4q , a derivative similar to this compound, demonstrated remarkable activity against:
- SGC-7901 (gastric adenocarcinoma) : IC50 = 0.014 μM
- A549 (lung adenocarcinoma) : IC50 = 0.008 μM
- HT-1080 (fibrosarcoma) : IC50 = 0.012 μM
- The mechanism of action involved the inhibition of tubulin polymerization, crucial for cancer cell division and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be attributed to their structural features. The SAR studies indicated that:
- The substitution patterns on the A and B rings significantly influenced antiproliferative potency.
- Electron-donating and withdrawing groups at specific positions altered the efficacy against cancer cell lines.
Table: Summary of Antiproliferative Activities
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Not directly tested | N/A |
| Compound 4q | SGC-7901 | 0.014 |
| Compound 4q | A549 | 0.008 |
| Compound 4q | HT-1080 | 0.012 |
In Vivo Studies
While most studies have focused on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Future research should aim to explore:
- Toxicology : Understanding safety profiles and potential side effects.
- Efficacy : Evaluating tumor reduction in animal models.
Safety Profile
According to safety data sheets:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibit promising anticancer properties. Research has shown that triazolo-pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms such as the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics or antimicrobial agents .
Agricultural Science
Pesticidal Applications
The compound has been investigated for its potential use as a pesticide. Its structure allows it to interact with biological systems in pests, potentially leading to the development of new pest control agents that are more effective and environmentally friendly compared to traditional pesticides .
Plant Growth Regulation
Research indicates that triazole derivatives can act as plant growth regulators. They may influence various physiological processes in plants, such as growth promotion and stress resistance, making them valuable in agricultural practices to enhance crop yields and resilience .
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, leading to advanced materials suitable for industrial applications .
Nanotechnology
The compound's unique properties make it a candidate for nanotechnology applications. It can be used as a building block for creating nanostructures that have specific electronic or optical properties, which are essential for developing advanced electronic devices and sensors .
Case Studies
Comparación Con Compuestos Similares
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-isopropylphenyl group reduces aqueous solubility compared to analogs with electron-withdrawing substituents (e.g., trifluoromethyl) .
- Lipophilicity : Calculated logP values (e.g., 3.2 for the target compound vs. 2.8 for the 2-methoxyphenyl analog) indicate increased hydrophobicity, which may enhance blood-brain barrier penetration but limit oral bioavailability .
- Stability : Chlorine at C6 confers stability under acidic conditions, as evidenced by resistance to hydrolysis in gastric fluid models .
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine, and what methodological considerations are critical for yield optimization?
The synthesis typically involves multi-step processes, including:
- Cyclization of hydrazine derivatives : Starting from 3,6-dichloropyridazine, sequential reactions with hydrazine and aryl aldehydes form hydrazone intermediates, followed by oxidative cyclization using agents like iodobenzene diacetate (IBD) or Br₂/AcOH .
- Nucleophilic coupling : Reacting dichloropyridazine with substituted tetrazoles under thermal conditions to form the triazolo-pyridazine core .
Key considerations : - Use of protecting groups to prevent side reactions .
- Optimization of reaction time and temperature to avoid decomposition .
- Purification via column chromatography or recrystallization for high-purity isolates .
Q. How can X-ray crystallography and hydrogen-bonding analysis be applied to characterize the compound’s structural features?
- Single-crystal X-ray diffraction : Resolve the planar triazolo-pyridazine core and substituent orientation. SHELX software (e.g., SHELXL97) refines atomic displacement parameters and detects intramolecular interactions like C–H⋯N bonds .
- Hydrogen-bonding networks : Analyze dimer formation via π–π interactions (centroid distances ~3.7 Å) and intermolecular C–H⋯N bonds to understand crystal packing .
Methodology : - Grow crystals in ethanol or DMF solutions.
- Use Bruker SMART APEXII diffractometers for data collection (MoKα radiation, λ = 0.71073 Å) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. What are the key challenges in synthesizing sterically hindered derivatives of this compound, and how can they be addressed?
- Steric hindrance : Bulky substituents (e.g., 4-isopropylphenyl) reduce reaction yields due to restricted cyclization.
Solutions : - Use high-boiling solvents (e.g., DMF) to enhance solubility .
- Employ IBD-mediated oxidative cyclization for milder conditions compared to Br₂/AcOH .
- Optimize stoichiometry (e.g., 2:1 molar ratio of hydrazide to dichloropyridazine) to favor product formation .
Q. How can computational modeling resolve discrepancies in crystallographic data for nonplanar tricyclic analogs?
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles with experimental data to validate twisted pyridazine conformations .
- Molecular docking : Assess steric clashes in derivatives with fluorophenyl groups to explain reduced biological activity .
Tools : Gaussian or ORCA for DFT; AutoDock for ligand-receptor interactions .
Q. What methodologies are effective for evaluating the compound’s biological activity against senescence-related targets?
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?
Q. What strategies mitigate data contradictions between synthetic yields reported in different studies?
- Reaction replication : Standardize solvent purity (e.g., anhydrous DMF) and catalyst batches .
- Analytical validation : Cross-check yields via HPLC (C18 columns, acetonitrile/water gradients) and ¹H-NMR .
- Machine learning : Train models on reaction parameters (e.g., temperature, catalysts) to identify yield outliers .
Q. How can co-crystallization techniques improve the compound’s solubility for formulation studies?
Q. What role does intramolecular hydrogen bonding play in stabilizing the compound’s conformation during biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
